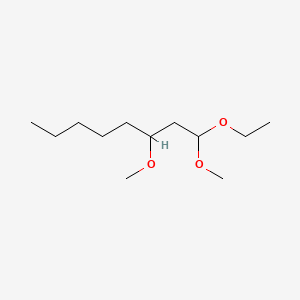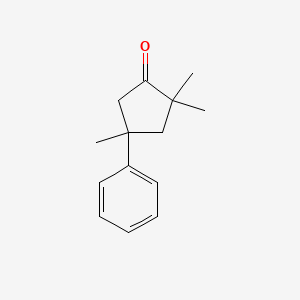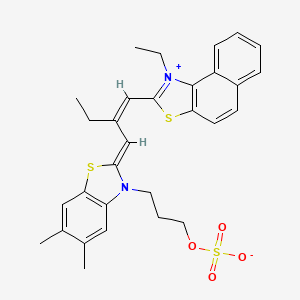
2-(2-((5,6-Dimethyl-3-(3-(sulphonatooxy)propyl)-3H-benzothiazol-2-ylidene)methyl)-1-butenyl)-1-ethylnaphtho(1,2-d)thiazolium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt is a complex organic compound with a unique structure that combines naphthalene, thiazole, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by the introduction of the naphthalene and thiazole groups. The final step involves the formation of the inner salt through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt has several scientific research applications:
Chemistry: Used as a dye or pigment due to its vibrant color and stability.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazolium salts: Share the benzothiazole moiety but lack the naphthalene group.
Naphthothiazolium salts: Similar structure but with variations in the substituents on the thiazole ring.
Uniqueness
Naphtho[1,2-d]thiazolium,2-[2-[[5,6-dimethyl-3-[3-(sulfooxy)propyl]-2(3H)-benzothiazolylidene]methyl]-1-buten-1-yl]-1-ethyl-,inner salt is unique due to its combination of naphthalene, thiazole, and benzothiazole moieties, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
83721-33-9 |
|---|---|
Molecular Formula |
C30H32N2O4S3 |
Molecular Weight |
580.8 g/mol |
IUPAC Name |
3-[(2Z)-2-[(2Z)-2-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propyl sulfate |
InChI |
InChI=1S/C30H32N2O4S3/c1-5-22(18-28-31(6-2)30-24-11-8-7-10-23(24)12-13-26(30)37-28)19-29-32(14-9-15-36-39(33,34)35)25-16-20(3)21(4)17-27(25)38-29/h7-8,10-13,16-19H,5-6,9,14-15H2,1-4H3 |
InChI Key |
YPAKGQWVNWDBAZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=C/C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)/C=C\4/N(C5=C(S4)C=C(C(=C5)C)C)CCCOS(=O)(=O)[O-] |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CC)C=C4N(C5=C(S4)C=C(C(=C5)C)C)CCCOS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
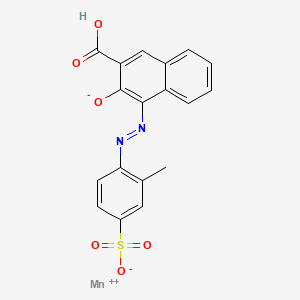
![Acetonitrile,[methyl[(1R)-1-methylbutyl]amino]-](/img/structure/B13790690.png)
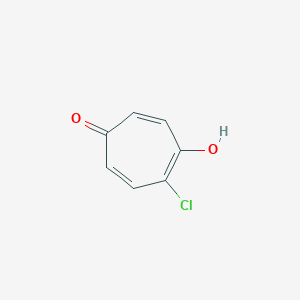
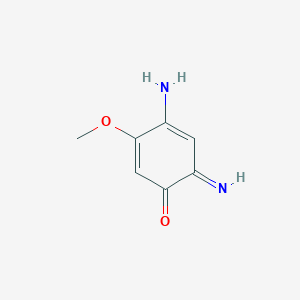
![[4-(4-methylbenzoyl)-2,5-bis(4-phenoxazin-10-ylphenyl)phenyl]-(4-methylphenyl)methanone](/img/structure/B13790702.png)
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
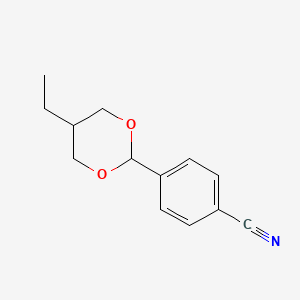
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)
